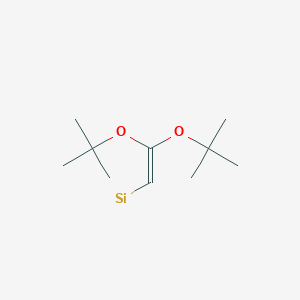
CID 78063781
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063781” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78063781 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
CID 78063781 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted compounds with different functional groups.
Scientific Research Applications
CID 78063781 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological research to study its effects on biological systems.
Medicine: this compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in industrial processes and the development of new materials.
Mechanism of Action
The mechanism of action of CID 78063781 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The pathways involved may include enzymatic reactions, signal transduction, and other biochemical processes.
Properties
Molecular Formula |
C10H19O2Si |
|---|---|
Molecular Weight |
199.34 g/mol |
InChI |
InChI=1S/C10H19O2Si/c1-9(2,3)11-8(7-13)12-10(4,5)6/h7H,1-6H3 |
InChI Key |
CYJXRZOHHLPGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C[Si])OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


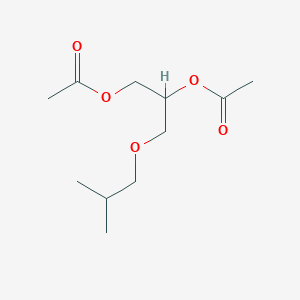

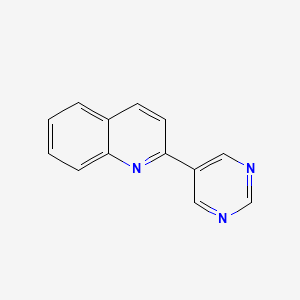
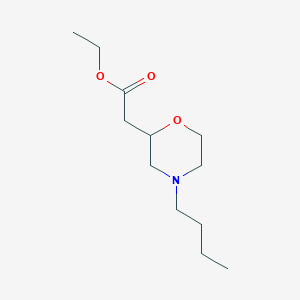
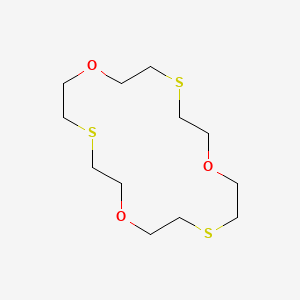

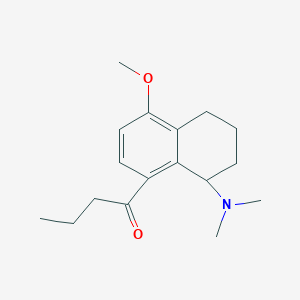
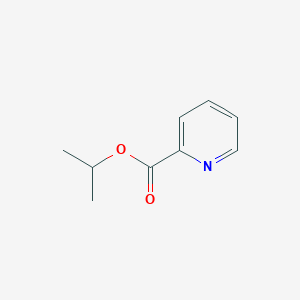
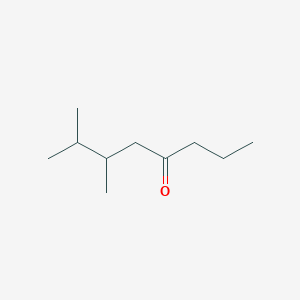
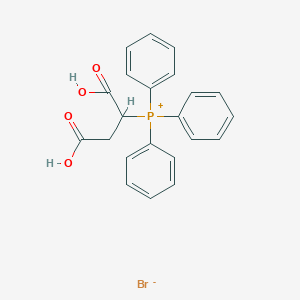
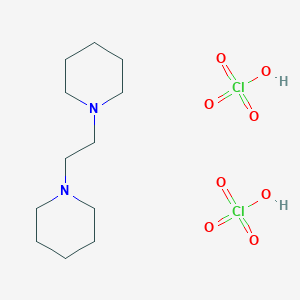
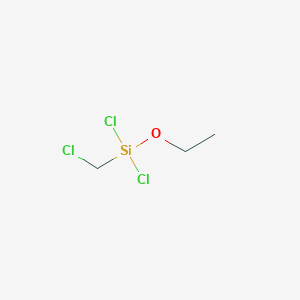

![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
